2-methoxy-N-(2-thienylmethyl)-1-naphthalenesulfinamide
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Description
2-methoxy-N-(2-thienylmethyl)-1-naphthalenesulfinamide, commonly known as TAS-103, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a sulfinamide derivative that exhibits antitumor activity and has been shown to inhibit DNA replication and repair. The purpose of
Scientific Research Applications
Green Protocol for Regenerating Phenols from Ethers
Boovanahalli, Kim, and Chi (2004) described a green chemical method using ionic liquid and protic acids for the cleavage of ethers, showcasing the potential for environmentally friendly chemical synthesis. This work, although not directly involving "2-methoxy-N-(2-thienylmethyl)-1-naphthalenesulfinamide," demonstrates the kind of innovative chemical processes that related compounds might undergo or facilitate (Boovanahalli, Kim, & Chi, 2004).
Nucleophilic Aromatic Substitution for Synthesizing Binaphthyls
Hattori et al. (2002) utilized nucleophilic aromatic substitution reactions to synthesize 2-nitro-1,1'-binaphthyls, demonstrating the versatility of naphthalene derivatives in constructing complex organic molecules with potential applications in materials science and organic electronics (Hattori, Takeda, Yamabe, & Miyano, 2002).
Fluorescence Interaction Studies with Proteins
Ghosh, Rathi, and Arora (2016) investigated the interaction between fluorescent naphthalene derivatives and Bovine Serum Albumin (BSA), contributing to our understanding of how such compounds can be used in biological sensing and imaging (Ghosh, Rathi, & Arora, 2016).
Photochemical Transformations for Creating Tetracyclic Products
Kamboj et al. (2011) highlighted the photochemical transformations of naphthalene derivatives, potentially opening pathways to new pharmaceuticals and materials through novel synthetic routes (Kamboj, Kumar, Sharma, & Arora, 2011).
Exploring Binding and Activity at Sigma Receptors
Berardi et al. (2005) explored the binding and activity of naphthalene derivatives at sigma receptors, indicating potential applications in neuropharmacology and tumor therapy (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).
properties
IUPAC Name |
2-methoxy-N-(thiophen-2-ylmethyl)naphthalene-1-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-19-15-9-8-12-5-2-3-7-14(12)16(15)21(18)17-11-13-6-4-10-20-13/h2-10,17H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAQFORFFLDKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-thienylmethyl)-1-naphthalenesulfinamide |
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